Cas no 2228509-65-5 (1-1-(3-ethynylphenyl)cyclopropylethan-1-amine)

1-(3-Ethynylphenyl)cyclopropylethan-1-amine is a specialized organic compound featuring a cyclopropyl group adjacent to an amine functionality, integrated with an ethynylphenyl moiety. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly for applications in pharmaceutical intermediates and ligand design. The ethynyl group offers potential for further functionalization via click chemistry or cross-coupling reactions, while the cyclopropyl ring enhances steric and electronic properties. The amine group provides a versatile handle for derivatization, enabling its use in the development of bioactive molecules. Its well-defined structure and synthetic flexibility make it a useful building block in medicinal chemistry and materials science research.
1-1-(3-ethynylphenyl)cyclopropylethan-1-amine structure
2228509-65-5 structure
商品名:1-1-(3-ethynylphenyl)cyclopropylethan-1-amine
CAS番号:2228509-65-5
MF:C13H15N
メガワット:185.264903306961
CID:6448521
PubChem ID:165698193

1-1-(3-ethynylphenyl)cyclopropylethan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-1-(3-ethynylphenyl)cyclopropylethan-1-amine
    • 2228509-65-5
    • EN300-1768268
    • 1-[1-(3-ethynylphenyl)cyclopropyl]ethan-1-amine
    • インチ: 1S/C13H15N/c1-3-11-5-4-6-12(9-11)13(7-8-13)10(2)14/h1,4-6,9-10H,7-8,14H2,2H3
    • InChIKey: CHVKHGIJHVLJHK-UHFFFAOYSA-N
    • ほほえんだ: NC(C)C1(C2C=CC=C(C#C)C=2)CC1

計算された属性

  • せいみつぶんしりょう: 185.120449483g/mol
  • どういたいしつりょう: 185.120449483g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 256
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 26Ų

1-1-(3-ethynylphenyl)cyclopropylethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1768268-2.5g
1-[1-(3-ethynylphenyl)cyclopropyl]ethan-1-amine
2228509-65-5
2.5g
$3051.0 2023-09-20
Enamine
EN300-1768268-10.0g
1-[1-(3-ethynylphenyl)cyclopropyl]ethan-1-amine
2228509-65-5
10g
$6697.0 2023-06-03
Enamine
EN300-1768268-1.0g
1-[1-(3-ethynylphenyl)cyclopropyl]ethan-1-amine
2228509-65-5
1g
$1557.0 2023-06-03
Enamine
EN300-1768268-0.1g
1-[1-(3-ethynylphenyl)cyclopropyl]ethan-1-amine
2228509-65-5
0.1g
$1371.0 2023-09-20
Enamine
EN300-1768268-0.5g
1-[1-(3-ethynylphenyl)cyclopropyl]ethan-1-amine
2228509-65-5
0.5g
$1495.0 2023-09-20
Enamine
EN300-1768268-0.25g
1-[1-(3-ethynylphenyl)cyclopropyl]ethan-1-amine
2228509-65-5
0.25g
$1432.0 2023-09-20
Enamine
EN300-1768268-10g
1-[1-(3-ethynylphenyl)cyclopropyl]ethan-1-amine
2228509-65-5
10g
$6697.0 2023-09-20
Enamine
EN300-1768268-1g
1-[1-(3-ethynylphenyl)cyclopropyl]ethan-1-amine
2228509-65-5
1g
$1557.0 2023-09-20
Enamine
EN300-1768268-5.0g
1-[1-(3-ethynylphenyl)cyclopropyl]ethan-1-amine
2228509-65-5
5g
$4517.0 2023-06-03
Enamine
EN300-1768268-5g
1-[1-(3-ethynylphenyl)cyclopropyl]ethan-1-amine
2228509-65-5
5g
$4517.0 2023-09-20

1-1-(3-ethynylphenyl)cyclopropylethan-1-amine 関連文献

1-1-(3-ethynylphenyl)cyclopropylethan-1-amineに関する追加情報

Professional Introduction to Compound with CAS No. 2228509-65-5 and Product Name: 1-1-(3-ethynylphenyl)cyclopropylethan-1-amine

The compound with the CAS number 2228509-65-5 and the product name 1-1-(3-ethynylphenyl)cyclopropylethan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of 1-1-(3-ethynylphenyl)cyclopropylethan-1-amine incorporates both aromatic and cyclic elements, which are strategically positioned to interact with biological targets in a highly specific manner.

Recent research in the field of chemical biology has highlighted the importance of heterocyclic compounds in the design of novel therapeutic agents. The presence of a cyclopropyl ring in 1-1-(3-ethynylphenyl)cyclopropylethan-1-amine contributes to its stability and rigidity, which can be advantageous in binding to biological macromolecules. This structural feature, combined with the electron-withdrawing nature of the ethynyl group, enhances the compound's ability to modulate biological pathways effectively.

The 3-ethynylphenyl moiety is particularly noteworthy, as it introduces a site for further functionalization through cross-coupling reactions. Such modifications are frequently employed in the synthesis of biologically active molecules, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The versatility of this scaffold makes it a valuable tool for medicinal chemists seeking to develop new drugs targeting various diseases.

In the context of contemporary drug discovery, 1-1-(3-ethynylphenyl)cyclopropylethan-1-amine has been explored for its potential in addressing unmet medical needs. Studies have demonstrated its interaction with enzymes and receptors involved in inflammatory responses, making it a promising candidate for therapeutic intervention. The compound's ability to modulate these interactions without significant off-target effects is a critical factor in its development as a lead compound.

Advances in computational chemistry have further accelerated the investigation of 1-1-(3-ethynylphenyl)cyclopropylethan-1-amine. Molecular modeling techniques have been employed to predict its binding affinity and pharmacological activity, providing insights into its mechanism of action. These computational studies have complemented experimental approaches, enabling researchers to optimize the compound's structure for improved efficacy and safety.

The synthesis of 1-1-(3-ethynylphenyl)cyclopropylethan-1-amine involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. The cyclopropane ring, known for its strain energy, can be introduced under mild conditions using transition metal catalysis. This approach not only ensures high yields but also minimizes unwanted side reactions, contributing to the overall purity and quality of the final product.

One of the most exciting aspects of 1-1-(3-ethynylphenyl)cyclopropylethan-1-amine is its potential for developing next-generation therapeutics. By leveraging its unique structural features, researchers aim to create derivatives that exhibit enhanced potency, selectivity, and bioavailability. These efforts are supported by ongoing collaborations between academic institutions and pharmaceutical companies, fostering an environment ripe for innovation.

The regulatory landscape for new drug development continues to evolve, emphasizing the need for robust preclinical data to support clinical trials. 1-1-(3-ethynylphenyl)cyclopropylethan-1-amine has been subjected to rigorous testing to evaluate its safety profile and pharmacokinetic properties. Preliminary results have been encouraging, suggesting that it may be suitable for further development into a therapeutic agent.

As research progresses, the applications of 1-1-(3-ethynylphenyl)cyclopropylethan-1-amine are expected to expand beyond traditional pharmaceuticals. Its structural motifs have inspired novel materials with potential uses in biotechnology and nanomedicine. The compound's ability to self-assemble into ordered structures opens up possibilities for designing smart materials with tailored properties.

In conclusion, CAS No. 2228509-65-5 and product name: 1-1-(3-Ethynylphenyl)cyclopropylethan-l-am ine represent a significant contribution to the field of chemical biology. Their unique structural features and potential applications make them valuable tools for drug discovery and material science. As research continues to uncover new possibilities, these compounds are poised to play a crucial role in addressing some of today's most pressing medical challenges.

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